2-(5-bromo-2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
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Overview
Description
2-(5-bromo-2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the 5-bromo-2-methoxyphenyl precursor.
Cyclization: The precursor undergoes a series of cyclization reactions to form the tetracyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the trione group to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex tetracyclic systems and their behavior under different chemical conditions.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the trione group makes it a candidate for interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit activity against certain diseases due to their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with molecular targets such as enzymes or receptors. The trione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-dione: Similar structure but lacks the trione group.
2-(5-bromo-2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-tetraone: Contains an additional carbonyl group.
Uniqueness
The uniqueness of 2-(5-bromo-2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties not found in closely related compounds.
Properties
Molecular Formula |
C22H16BrN3O4 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C22H16BrN3O4/c1-26-20-17(21(28)25-22(26)29)15(13-9-10(23)7-8-14(13)30-2)16-18(24-20)11-5-3-4-6-12(11)19(16)27/h3-9,15,24H,1-2H3,(H,25,28,29) |
InChI Key |
QHZZMEBTWXSYDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)Br)OC)C(=O)NC1=O |
Origin of Product |
United States |
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